molecular formula C10H11ClF3NO2 B2979779 2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride CAS No. 167496-28-8

2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride

Cat. No.: B2979779
CAS No.: 167496-28-8
M. Wt: 269.65
InChI Key: CRFFPDBJLGAGQL-UHFFFAOYSA-N
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Description

2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride is a chemical compound that contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Friedel-Crafts Acylation: This method involves the acylation of 4-(trifluoromethyl)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Reductive Amination: This involves the reaction of 4-(trifluoromethyl)benzaldehyde with ammonia and a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form the desired compound.

  • Hydrolysis of Esters: The ester derivative of the compound can be hydrolyzed under acidic or basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

  • Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed:

  • Oxidation: 2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid nitrate.

  • Reduction: 2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid amine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems. Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or analgesic agent. Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride

  • 2-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride

  • 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride

Uniqueness: The presence of the trifluoromethyl group in 2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it particularly useful in various applications.

Properties

IUPAC Name

[1-carboxy-2-[4-(trifluoromethyl)phenyl]ethyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZOSPMXOKBQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)[NH3+])C(F)(F)F.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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